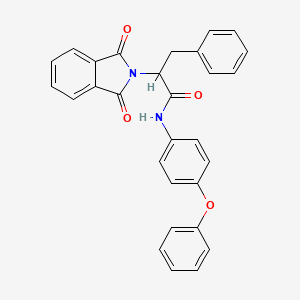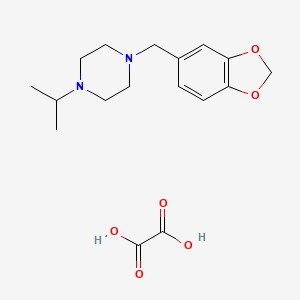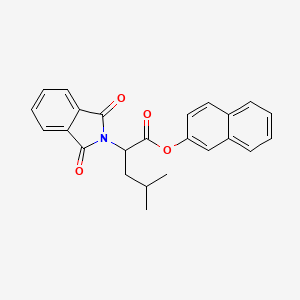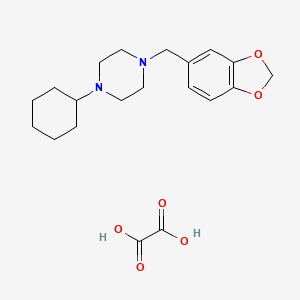![molecular formula C18H25N3O6S B3939685 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3939685.png)
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate
Descripción general
Descripción
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate, also known as PSB-603, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate is not fully understood, but it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has been found to bind to specific receptors in the brain, such as the 5-HT1A receptor, and modulate their activity, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has also been found to modulate the activity of neurotransmitter systems in the brain, resulting in its anxiolytic and anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate in lab experiments is its high potency and selectivity for specific receptors in the brain. This allows for precise modulation of neurotransmitter systems and reduces the risk of off-target effects. However, one of the limitations of using 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of the potential therapeutic applications of 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate and its potential side effects.
Aplicaciones Científicas De Investigación
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. 3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate neurotransmitter systems in the brain.
Propiedades
IUPAC Name |
oxalic acid;3-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S.C2H2O4/c1-2-11-22(20,21)19-9-7-18(8-10-19)13-14-12-17-16-6-4-3-5-15(14)16;3-1(4)2(5)6/h3-6,12,17H,2,7-11,13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLYDNHFRIWNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-furylmethyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3939603.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(quinolin-3-ylmethyl)ethanamine](/img/structure/B3939610.png)

![1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B3939631.png)



![1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939640.png)
![N-[4-(4-morpholinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3939645.png)
![5-(4-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939667.png)


![2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole](/img/structure/B3939692.png)
![4-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B3939706.png)